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Abstract

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR)
tuberculosis (TB) necessitates the exploration of novel therapeutic strategies. Thioridazine, a
phenothiazine antipsychotic, has emerged as a promising candidate for repurposing as an anti-
tuberculosis agent. This document provides a comprehensive technical overview of the
preclinical evidence supporting the use of thioridazine against Mycobacterium tuberculosis. It
details the compound's multifaceted mechanism of action, summarizes its in vitro and in vivo
efficacy, and provides detailed experimental protocols for key assays. This guide is intended to
serve as a resource for researchers and drug development professionals working to advance
new treatments for tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a significant
global health threat. The emergence of drug-resistant strains has severely compromised the
efficacy of standard treatment regimens, creating an urgent need for new drugs with novel
mechanisms of action. Drug repurposing, the investigation of existing drugs for new therapeutic
purposes, offers an accelerated pathway for drug development. Thioridazine, a drug with a
long history of use in psychiatry, has demonstrated potent bactericidal activity against both
drug-susceptible and drug-resistant Mtb.[1][2][3] This guide delves into the scientific basis for
its anti-tubercular activity.
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Mechanism of Action

Thioridazine exerts its anti-mycobacterial effect through a multi-pronged approach, targeting
several key physiological processes in M. tuberculosis. This multifaceted mechanism is a
significant advantage, as it may reduce the likelihood of resistance development.

Inhibition of Efflux Pumps

A primary mechanism of drug resistance in Mtb is the active extrusion of antibiotics by efflux
pumps. Thioridazine has been shown to inhibit these pumps, thereby increasing the
intracellular concentration of co-administered antibiotics and restoring their efficacy.[1] This
makes thioridazine a promising candidate for combination therapy.

Disruption of the Respiratory Chain

Thioridazine targets the type-Il NADH-menaquinone oxidoreductase (NDH-2), a crucial
component of the Mtb respiratory chain.[4] Inhibition of NDH-2 disrupts electron transport and
ATP synthesis, leading to a reduction in cellular energy levels and ultimately, bacterial cell
death.

Enhancement of Host-Mediated Killing

Thioridazine has been observed to enhance the killing of intracellular Mtb by macrophages.[1]
[5] While the precise mechanism is still under investigation, it is believed to involve the
acidification of the phagolysosome, creating an environment that is more hostile to the bacteria.

[5]
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Figure 1: Thioridazine's multi-target mechanism of action against M. tuberculosis.

In Vitro Efficacy

The in vitro activity of thioridazine has been evaluated against a range of M. tuberculosis
strains, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant
(XDR) isolates.

Minimum Inhibitory Concentration (MIC)

The MIC of thioridazine against Mtb typically ranges from 4 to 32 pug/mL.[2][3] It is important to
note that while these concentrations are higher than what is safely achievable in plasma,
thioridazine concentrates within macrophages, the primary host cell for Mtb, reaching effective
intracellular concentrations.[1][5]
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M. tuberculosis

Strain Resistance Profile MIC (pg/mL) Reference
H37Rv Susceptible 4-15 [1112]
Clinical Isolates MDR 4-32 [2][6]
Clinical Isolates XDR 4 [1]

Table 1. Summary of reported Minimum Inhibitory Concentrations (MICs) of thioridazine
against various M. tuberculosis strains.

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of
thioridazine, both as a monotherapy and in combination with standard anti-TB drugs.

Bacterial Load Reduction in Murine Models

Treatment of Mtb-infected mice with thioridazine has been shown to significantly reduce the
bacterial burden in the lungs.[1][4] Daily oral administration of thioridazine at doses of 32 and
70 mg/kg resulted in a significant reduction in colony-forming units (CFU) in the lungs of
infected mice.[1][5] Furthermore, the addition of thioridazine to a standard regimen of isoniazid
and rifampicin showed a synergistic effect, leading to a greater reduction in bacterial load
compared to the standard regimen alone.[1]
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. M. Lung CFU
Animal . . .
Model tuberculosi  Treatment Duration Reduction Reference
ode
s Strain (log10)

Thioridazine

BALB/c Mice H37Rv (32 60 days ~1.0 [1]
mg/kg/day)
Thioridazine

BALB/c Mice ~ H37Rv (70 60 days ~1.5 [1]
mg/kg/day)
Thioridazine

BALB/c Mice MDR Strain (70 60 days ~0.8 [1]
mg/kg/day)
Isoniazid +
Rifampicin +

>4.0
BALB/c Mice H37Rv Thioridazine 4 months S [7]
(sterilization)

(25
mg/kg/day)

Table 2: In vivo efficacy of thioridazine in murine models of tuberculosis.
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Figure 2: Experimental workflow for in vivo efficacy testing of thioridazine.

Experimental Protocols
Determination of Minimum Inhibitory Concentration

(MIC)

Method: Broth microdilution method using Middlebrook 7H9 broth.
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Prepare a stock solution of thioridazine in an appropriate solvent (e.g., DMSO).

Perform serial two-fold dilutions of the thioridazine stock solution in a 96-well microtiter
plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-
dextrose-catalase).

Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final
concentration of approximately 5 x 10°"5 CFU/mL.

Include a positive control (no drug) and a negative control (no bacteria).
Incubate the plates at 37°C for 7-14 days.

The MIC is defined as the lowest concentration of thioridazine that completely inhibits
visible growth of Mtb.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a

macrophage cell line (e.g., THP-1).[8][9]

Seed macrophage cells in a 96-well plate at a density of 1 x 10”4 cells/well and allow them
to adhere overnight.

Expose the cells to various concentrations of thioridazine for 24-48 hours.

Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce
the yellow MTT to purple formazan crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS
in HCI).

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells. The IC50
value is the concentration of thioridazine that reduces cell viability by 50%.

In Vivo Efficacy in a Murine Model
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Method: Aerosol infection model in BALB/c mice.[5]

o Infect BALB/c mice with a low dose of aerosolized M. tuberculosis H37Rv (approximately
100-200 CFU/lungs).

o After 4-6 weeks to establish a chronic infection, randomize the mice into treatment and
control groups.

o Administer thioridazine daily by oral gavage at the desired doses. The control group
receives the vehicle alone.

o At specified time points (e.g., 4 and 8 weeks post-treatment initiation), euthanize a subset of
mice from each group.

o Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS).

o Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates
supplemented with OADC.

 Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the
CFU per lung.

o Compare the CFU counts between the treated and control groups to assess the efficacy of
thioridazine.
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Figure 3: Logical relationship of thioridazine's activities and their impact on TB.

Conclusion and Future Directions

Thioridazine presents a compelling case for repurposing as an anti-tuberculosis agent. Its
multifaceted mechanism of action, efficacy against drug-resistant strains, and ability to enhance
host-mediated killing make it a valuable candidate for further investigation. While preclinical
data are promising, further studies are needed to optimize dosing regimens, evaluate its long-
term safety in the context of TB treatment, and fully elucidate its synergistic interactions with
other anti-TB drugs. Clinical trials are warranted to translate these preclinical findings into
effective therapies for patients with difficult-to-treat tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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